1-Octene, 3-(1-butoxy-2-iodoethoxy)-
Description
1-Octene, 3-(1-butoxy-2-iodoethoxy)- is a branched alkene derivative featuring a complex ether-iodo functional group. The molecule combines a C₈ backbone with a substituted ethoxy group containing butoxy and iodine substituents, which may influence its reactivity, solubility, and thermal stability.
Properties
CAS No. |
196412-56-3 |
|---|---|
Molecular Formula |
C14H27IO2 |
Molecular Weight |
354.27 g/mol |
IUPAC Name |
3-(1-butoxy-2-iodoethoxy)oct-1-ene |
InChI |
InChI=1S/C14H27IO2/c1-4-7-9-10-13(6-3)17-14(12-15)16-11-8-5-2/h6,13-14H,3-5,7-12H2,1-2H3 |
InChI Key |
YZWGQDGGACBZKM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C=C)OC(CI)OCCCC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Octene, 3-(1-butoxy-2-iodoethoxy)- typically involves the oligomerization of ethylene. This process is catalyzed by chromium-based catalytic systems, which are known for their high activity and selectivity . The reaction conditions often include the use of specific ligands and solvents to achieve the desired product. Industrial production methods may involve fractional distillation to isolate the compound from a mixture of linear α-olefins .
Chemical Reactions Analysis
1-Octene, 3-(1-butoxy-2-iodoethoxy)- can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alkanes or alcohols.
Substitution: The iodo group in the compound makes it susceptible to nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction yield.
Scientific Research Applications
1-Octene, 3-(1-butoxy-2-iodoethoxy)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between organic molecules and biological macromolecules.
Medicine: Research into potential pharmaceutical applications is ongoing, with the compound being investigated for its potential as a drug precursor or active pharmaceutical ingredient.
Industry: In the industrial sector, it can be used in the production of specialty chemicals, polymers, and other materials that require specific chemical functionalities.
Mechanism of Action
The mechanism by which 1-Octene, 3-(1-butoxy-2-iodoethoxy)- exerts its effects depends on the specific reaction or application. In general, the presence of the butoxy and iodoethoxy groups can influence the compound’s reactivity and interaction with other molecules. These groups can participate in various chemical reactions, such as nucleophilic substitution or electrophilic addition, thereby affecting the overall reaction pathway and outcome.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
1-Octene (CAS 111-66-0)
- Properties : Lower polarity (logP ≈ 3.4 ), boiling point ~121°C , and high reactivity in polymerization (e.g., polyethylene production ).
- Applications : Key feedstock for LLDPE, plasticizers, and surfactants .
- Contrast : The absence of ether or iodine groups in 1-octene simplifies its industrial use but limits its utility in reactions requiring directed functionalization.
1-Octene, 3-(1-ethoxyethoxy)-3,7-dimethyl- (CAS 84029-93-6)
- Structure : Branched octene with ethoxyethoxy and methyl substituents.
- Contrast : The ethoxyethoxy group enhances hydrophilicity compared to the iodine-containing target compound, which may exhibit higher density and polarizability.
(E)-1-(Pent-1-en-1-yl)-1λ³-benzo[d][1,2]iodaoxol-3(1H)-one
- Structure : Iodinated benziodoxole with a pentenyl group.
- Synthesis : Prepared via BF₃-mediated coupling, highlighting iodine’s role in electrophilic reactions .
- Contrast : While structurally distinct, the iodine atom in this compound underscores its utility in forming carbon-iodine bonds, a feature shared with 1-octene, 3-(1-butoxy-2-iodoethoxy)-.
Physicochemical Properties
*Estimated based on branched alkene analogs ; †Predicted using group contribution methods.
- Key Observations :
Industrial and Environmental Considerations
- Market Relevance : Linear α-olefins like 1-octene dominate markets (e.g., $19 billion by 2024 ), but niche derivatives like the target compound may address specialized needs in surfactants or pharmaceuticals .
- Regulatory Outlook : Analogous compounds (e.g., CAS 84029-93-6) have faced regulatory scrutiny, suggesting that the iodine substituent may require rigorous toxicity profiling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
